Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC 19005 is a potential impurity found in commercial preparations of betahistine. It is a degradation product formed by exposure to oxidative, thermal, or photolytic stress. NSC19005 is structurally related to Betahistine. NSC19005 is a dimer of Betahistine.
NSC 185058 is an inhibitor of ATG4B, a cysteine protease that activates LC3B during the initiation of autophagy. It inhibits ATG4B cleavage of LC3B-GST (IC50 = 51 µM) and reduces LC3B lipidation induced by starvation in Saos-2 cells. NSC 185058 (100 µM) reduces starvation-induced autophagy and prevents autophagic vacuole formation in Saos-2 and MDA-MB-468 cells. It decreases phosphorylation of ribosomal protein S6 (RPS6) only marginally and does not affect phosphatidylinositol 3-kinase (PI3K) activity, indicating a direct role on ATG4B rather than through the mammalian target of rapamycin (mTOR) and PI3K signaling pathways. NSC 185058 (100 mg/kg) decreases autophagic vacuoles in vivo in mouse liver, inhibits tumor growth in an osteosarcoma nude mouse xenograft model, and decreases the number of autophagic vacuoles in osteosarcoma tumors. NSC185058 is an ATG4B antagonist. It acts by inhibiting autophagy and showing a negative impact on osteosarcoma tumors.
MIRA-1 is a maleimide-derived small molecule that reactivates the tumor suppressor function of mutant p53, inducing apoptosis in several human solid tumor cell lines carrying tetracycline-regulated mutant p53 (IC50 = 10 µM in vitro). Treatment of tumor cells with MIRA-1 induces p21, MDM2 and PUMA in a mutant p53-dependent manner. At a concentration of 5-10 mg/kg, MIRA-1, alone or in combination with dexamethasone, arrested tumor growth in a mouse xenograft model of multiple myeloma. NSC19630, also known as MIRA-1, is a potent and selective WRN helicase inhibitor with activity against human normal and cancer cells via a caspase-9-dependent apoptosis.
NSC 207895 is an inhibitor of the p53-binding protein MDMX. It decreases MDMX promoter activity in a reporter assay using HT-1080 cells in a concentration-dependent manner. NSC 207895 (5 µmol/L) decreases the expression and protein levels of MDMX and increases the expression of the p53 target gene CDKN1 (p21) in MCF-7 cells overexpressing MDMX. It also increases the expression of the pro-apoptotic genes PUMA, Bax, and PIG3. NSC 207895 (5 µmol/L) induces apoptosis and decreases cell viability in MCF-7 cells in a p53-dependent manner. It also induces p53-independent apoptosis in wild-type, mutated, and truncated p53 Ewing sarcoma cell lines (IC50s = 98.9-1,613, 236-299, and 121-396 nM, respectively) selectively over wild-type and p53-null osteosarcoma cells (IC50s = 3,690-5,416 and 2,143 nM, respectively). NSC-207895 is an inhibitor of the p53-binding protein MDMX. NSC 207895 decreases the expression and protein levels of MDMX and increases the expression of the p53 target gene CDKN1 (p21). It also increases the expression of the pro-apoptotic genes PUMA, Bax, and PIG3. NSC 207895 induces apoptosis and decreases cell viability in MCF-7 cells in a p53-dependent manner. It also induces p53-independent apoptosis in wild-type, mutated, and truncated p53 Ewing sarcoma cell lines selectively over wild-type and p53-null osteosarcoma cells